
Gramicidin
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Overview
Description
Gramicidin D is a bactericidal antibiotic composed of a mixture of three antibiotic compounds: gramicidins A, B, and C. These compounds are obtained from the soil bacterial species Bacillus brevis. This compound D is primarily used as a topical antibiotic due to its high hemolytic activity, which prevents its internal administration .
Preparation Methods
Gramicidin D is produced by the fermentation of Bacillus brevis. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic compounds. The synthetic routes involve the use of solid-phase peptide synthesis techniques to assemble the 15-residue peptides with alternating D and L amino acids .
Chemical Reactions Analysis
Gramicidin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound D can lead to the formation of oxidized peptide derivatives .
Scientific Research Applications
Antibacterial Applications
Gramicidin is primarily known for its potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. It operates by forming ion channels in bacterial membranes, leading to cell lysis. Recent studies have focused on developing analogues of this compound A that retain antibacterial efficacy while minimizing toxicity to human cells.
Table 1: Antibacterial Efficacy of this compound Analogues
Analogue Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity |
---|---|---|---|
This compound A | Staphylococcus aureus | 0.1 µg/mL | Moderate |
This compound A1 | Escherichia coli | 0.05 µg/mL | Low |
This compound A2 | Streptococcus pneumoniae | 0.2 µg/mL | Very Low |
These analogues have shown promising results in preclinical trials, indicating their potential as new therapeutic agents against bacterial infections .
Anticancer Applications
Recent research has highlighted the antiproliferative effects of this compound on various cancer cell lines, including gastric and ovarian cancers. Studies demonstrate that this compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and downregulation of anti-apoptotic proteins.
Case Study: this compound in Gastric Cancer Treatment
A study evaluated the effects of this compound on human gastric cancer cells (SGC-7901 and BGC-823). The findings revealed that:
- Cytotoxicity : this compound significantly reduced the viability of cancer cells in a dose-dependent manner.
- Mechanism of Action : It induced apoptosis by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic factors such as Bcl-2 .
Table 2: Effects of this compound on Cancer Cell Lines
Cancer Type | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|---|
Gastric Cancer | SGC-7901 | 3.0 | 54.2 |
Ovarian Cancer | OVCAR8 | 0.0763 | Significant |
Liver Cancer | HepG2 | 0.1856 | Moderate |
The results indicate that this compound may serve as a potential therapeutic agent for treating various cancers .
Novel Drug Development
The ongoing research into this compound analogues aims to enhance its therapeutic index while reducing toxicity. Scientists are exploring structural modifications that can alter the ion channel-forming properties of this compound, making it more selective for bacterial cells over mammalian cells.
Case Study: Structural Modifications of this compound A
Researchers have identified several modified versions of this compound A that maintain antibacterial properties while exhibiting lower hemolytic activity. These modifications involve subtle changes to amino acid sequences, which can significantly affect the molecule's interaction with cell membranes .
Table 3: Structural Modifications and Their Effects
Modification Type | Effect on Activity | Toxicity Level |
---|---|---|
Amino Acid Substitution | Enhanced antibacterial selectivity | Reduced |
Chain Length Variation | Maintained ion channel function | Moderate |
These findings underscore the potential for developing safer and more effective antibiotics based on the this compound structure .
Mechanism of Action
Gramicidin D exerts its effects by binding to and inserting itself into bacterial membranes, with a strong preference for gram-positive cell membranes. This results in membrane disruption and permeabilization, effectively acting as a channel. The molecular targets and pathways involved include the formation of helical pores within the lipid bilayer, which disrupts the membrane integrity and leads to bacterial cell death .
Comparison with Similar Compounds
Gramicidin D is unique due to its composition of three different antibiotic compounds and its ability to form helical pores in bacterial membranes. Similar compounds include this compound S, which is a cyclic peptide with antimicrobial activity, and other antimicrobial peptides such as polymyxin B and neomycin. These compounds also target bacterial membranes but differ in their structure and mechanism of action .
Biological Activity
Gramicidin is a peptide antibiotic first isolated from Bacillus brevis that exhibits significant biological activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the formation of ion channels in cellular membranes, leading to disruption of ion gradients and ultimately cell death. This article explores the biological activities of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and potential therapeutic applications.
1. Antimicrobial Properties
This compound is renowned for its potent antimicrobial activity , especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action primarily involves the formation of ion channels that disrupt membrane integrity.
Table 1: Antimicrobial Activity of this compound A
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.5 μg/mL | Ion channel formation |
Bacillus subtilis | 1.0 μg/mL | Membrane permeabilization |
Listeria monocytogenes | 0.25 μg/mL | Disruption of ion gradients |
Recent studies have indicated that this compound A (gA) generates hydroxyl radicals during bacterial treatment, suggesting an additional mechanism contributing to its bactericidal effects beyond mere membrane disruption .
2. Cytotoxic Effects on Cancer Cells
Emerging research has highlighted the anticancer properties of this compound, particularly its ability to inhibit the proliferation of various cancer cell lines. A recent study demonstrated that this compound significantly reduces the growth of ovarian cancer cells through apoptosis induction.
Case Study: this compound's Effect on Ovarian Cancer Cells
- Cell Lines Studied : OVCAR8, SKOV3, A2780
- Methods : WST-1 assay, TUNEL assay, DNA agarose gel electrophoresis, flow cytometry, Western blot analysis.
- Findings :
3. Structure-Activity Relationship Studies
Research has focused on modifying this compound to enhance its therapeutic index while reducing cytotoxicity. High-throughput screening has led to the identification of several analogues with altered biological activity profiles.
Table 2: this compound Analogues and Their Biological Activities
Analogue Name | Cytotoxicity (IC50) | Antibacterial Activity | Hemolytic Activity |
---|---|---|---|
Analogue 1 | 0.05 μM | Effective | Low |
Analogue 2 | 0.10 μM | Moderate | Moderate |
Analogue 3 | >1 μM | Ineffective | High |
These studies demonstrate the potential for developing this compound derivatives that maintain antimicrobial efficacy while minimizing adverse effects on mammalian cells .
Q & A
Basic Research Questions
Q. What is the molecular structure of Gramicidin, and how does it influence its function as an ion channel?
- Methodological Answer : this compound is a linear pentadecapeptide with alternating D- and L-amino acids, forming a β-helical dimer in lipid bilayers. Its structure creates a monovalent cation-selective channel. Key techniques for structural analysis include:
-
Solid-state NMR to study conformational flexibility in lipid environments .
-
Circular Dichroism (CD) spectroscopy to monitor helical stability under varying pH and temperature conditions .
Structural Feature Technique Key Finding Helix dimerization X-ray/NMR Stabilized by hydrogen bonding Channel diameter Molecular Dynamics (MD) ~4 Å, allowing Na⁺/K⁺ transport
Q. What experimental techniques are standard for studying this compound’s ion transport mechanisms?
- Methodological Answer :
-
Planar lipid bilayer electrophysiology quantifies single-channel conductance and selectivity ratios (e.g., Na⁺ vs. K⁺) .
-
Fluorescence quenching assays track ion flux using dyes like ANTS/DPX .
-
MD simulations model ion translocation kinetics and energy barriers .
Ensure bilayer composition (e.g., 18:1 PC lipids) replicates physiological conditions to avoid artifactual data .
Advanced Research Questions
Q. How do researchers analyze conformational dynamics of this compound in lipid membranes, and what contradictions exist in current models?
- Methodological Answer : Conflicting studies arise from differences in lipid composition and experimental setups. For example:
-
Curved vs. linear self-association : Evidence from monolayer studies shows curved aggregates (e.g., BAC axis interactions at -10 kcal/mol) are energetically favored over linear arrangements (-6 kcal/mol) .
-
Tryptophan-aliphatic interactions : Stabilize curved conformations but are sensitive to membrane thickness .
Interaction Type Energy (kcal/mol) Method This compound-Gramicidin (BAC) -10 Computational modeling This compound-Gramicidin (DAE) -6 Experimental monolayer Resolve contradictions by standardizing lipid systems and combining NMR with neutron scattering .
Q. How can researchers address variability in this compound’s antimicrobial activity assays due to experimental conditions?
- Methodological Answer : Variability stems from solvent systems (e.g., ethanol vs. DMSO) and bacterial strain selection. Best practices include:
- Minimum Inhibitory Concentration (MIC) assays : Use consistent solvent controls and reference strains (e.g., Staphylococcus aureus ATCC 25923) .
- Time-kill kinetics : Monitor bactericidal activity at 2-hour intervals to capture this compound’s rapid membrane disruption .
Q. What methodologies are used to assess this compound’s interactions with lipid bilayers, and how do these inform channel stability?
- Methodological Answer :
-
Differential Scanning Calorimetry (DSC) : Measures phase transition shifts in lipids, indicating this compound’s integration .
-
Neutron Reflectometry : Quantifies peptide orientation and membrane thinning effects .
Lipid System This compound Effect Technique 18:1 PC monolayers Curved aggregation dominates MD simulations DMPC bilayers Reduces bilayer thickness by ~5 Å Neutron scattering
Q. How can researchers resolve contradictions in studies on this compound’s channel formation mechanisms?
- Methodological Answer : Systematic reviews and meta-analyses are critical. For example:
- PICO Framework : Compare outcomes across studies with defined Population (lipid systems), Intervention (this compound concentration), Comparison (solvent controls), and Outcomes (conductance measurements) .
- FINER Criteria : Evaluate Feasibility (e.g., bilayer stability) and Novelty (e.g., novel lipid analogs) .
Q. Reproducibility and Data Analysis
Q. What steps ensure reproducibility in this compound experiments, particularly in ion flux assays?
- Methodological Answer :
- Detailed protocols : Specify lipid ratios (e.g., 7:3 DOPC:cholesterol) and peptide:lipid molar ratios (1:100) .
- Open-access data sharing : Deposit raw electrophysiology traces in repositories like Zenodo .
Q. How should researchers design experiments to investigate this compound’s role in membrane protein folding studies?
- Methodological Answer :
- Co-translational folding assays : Use in vitro translation systems with ribosomal arrest peptides to monitor this compound’s interference .
- Cross-linking/MS : Identify residues interacting with nascent membrane proteins .
Properties
Key on ui mechanism of action |
Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel). This leads to (i) loss of intracellular solutes (e.g., K+ and amino acids); (ii) dissipation of the transmembrane potential; (iii) inhibition of respiration; (iv) a reduction in ATP pools; and (v) inhibition of DNA, RNA, and protein synthesis, which leads to cell death. |
---|---|
CAS No. |
1393-88-0 |
Molecular Formula |
C96H135N19O16 |
Molecular Weight |
1811.2 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C96H135N19O16/c1-50(2)36-71(105-79(118)48-102-93(128)80(54(9)10)103-49-117)86(121)104-58(17)84(119)113-82(56(13)14)95(130)115-83(57(15)16)96(131)114-81(55(11)12)94(129)112-78(43-62-47-101-70-33-25-21-29-66(62)70)92(127)108-74(39-53(7)8)89(124)111-77(42-61-46-100-69-32-24-20-28-65(61)69)91(126)107-73(38-52(5)6)88(123)110-76(41-60-45-99-68-31-23-19-27-64(60)68)90(125)106-72(37-51(3)4)87(122)109-75(85(120)97-34-35-116)40-59-44-98-67-30-22-18-26-63(59)67/h18-33,44-47,49-58,71-78,80-83,98-101,116H,34-43,48H2,1-17H3,(H,97,120)(H,102,128)(H,103,117)(H,104,121)(H,105,118)(H,106,125)(H,107,126)(H,108,127)(H,109,122)(H,110,123)(H,111,124)(H,112,129)(H,113,119)(H,114,131)(H,115,130)/t58-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1 |
InChI Key |
NDAYQJDHGXTBJL-MWWSRJDJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)C(C(C)C)NC=O |
Origin of Product |
United States |
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